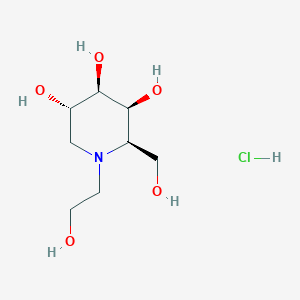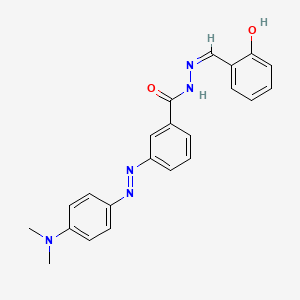
(4-Methylquinazolin-2-yl)methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylquinazolin-2-yl)methylurea: is a chemical compound belonging to the quinazoline class of nitrogen-containing heterocyclic compounds. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylquinazolin-2-yl)methylurea typically involves the following steps:
Formation of 4-Methylquinazoline: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzamide and acetic anhydride.
Introduction of the Methylurea Group: The 4-methylquinazoline core is then reacted with methyl isocyanate to introduce the methylurea group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(4-Methylquinazolin-2-yl)methylurea: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.
Substitution Reactions: Substitution at different positions on the quinazoline ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized quinazoline derivatives, reduced quinazoline derivatives, and various substituted quinazolines.
Scientific Research Applications
(4-Methylquinazolin-2-yl)methylurea: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antitumor and antimicrobial properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
(4-Methylquinazolin-2-yl)methylurea: is compared with other similar compounds to highlight its uniqueness:
Quinazoline Derivatives: These compounds share a similar core structure but may differ in functional groups and substituents.
Other Heterocyclic Compounds: Compounds such as pyrimidines and purines also exhibit biological activities but have different structural features.
Comparison with Similar Compounds
Quinazoline
4-Methylquinazolin-2-ylmethanol
Other quinazoline derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(4-methylquinazolin-2-yl)methylurea |
InChI |
InChI=1S/C11H12N4O/c1-7-8-4-2-3-5-9(8)15-10(14-7)6-13-11(12)16/h2-5H,6H2,1H3,(H3,12,13,16) |
InChI Key |
RTUYBIMAHKOSQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[3-(3-amino-1H-pyrazol-5-yl)phenyl]piperazine-1-carboxylate](/img/structure/B15352729.png)


![4-[4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B15352744.png)

![Bis[3-(trifluoromethyl)phenyl]ethyne](/img/structure/B15352763.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-amino-7,8-dihydropurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadeca-5,7-diynethioate](/img/structure/B15352769.png)
![2-[(2-Chlorophenoxy)methoxy]ethyl-trimethylsilane](/img/structure/B15352781.png)




![2-[3-(1-benzofuran-2-yl)phenyl]-5-hydroxy-1H-pyrimidin-6-one](/img/structure/B15352802.png)

